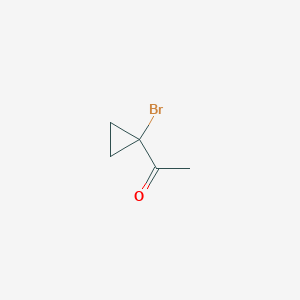

1-(1-Bromocyclopropyl)ethanone

Description

Significance of Cyclopropyl (B3062369) Ketones in Modern Organic Chemistry

Cyclopropyl ketones are a fascinating class of organic compounds characterized by a three-membered carbon ring attached to a ketone functional group. ontosight.aichemicalbook.com This structural arrangement imparts a unique set of chemical and physical properties, primarily stemming from the inherent ring strain of the cyclopropane (B1198618) ring. ontosight.ai This strain energy makes the cyclopropane ring susceptible to various ring-opening reactions, providing a powerful tool for synthetic chemists to construct more complex molecules. sincerechemicals.com

The versatility of cyclopropyl ketones is evident in their wide range of applications. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. ontosight.aichemicalbook.com For instance, the incorporation of a cyclopropyl moiety into drug molecules can enhance their metabolic stability and binding affinity to biological targets. sincerechemicals.com Furthermore, cyclopropyl ketones are valuable substrates in a variety of chemical transformations, including cycloadditions and rearrangements, allowing for the efficient construction of diverse molecular frameworks. nih.gov

Overview of Halogenated Cyclopropane Derivatives as Synthetic Intermediates

Halogenated cyclopropane derivatives represent another important class of synthetic intermediates. The presence of a halogen atom on the cyclopropane ring introduces a site of reactivity that can be exploited in numerous synthetic transformations. These derivatives are often employed in the synthesis of other functionalized cyclopropanes and can serve as precursors to a variety of carbocyclic and heterocyclic systems. researchgate.net

The reactivity of halogenated cyclopropanes is influenced by the nature of the halogen and the other substituents on the ring. For example, they can undergo nucleophilic substitution reactions, elimination reactions to form cyclopropenes, and metal-mediated coupling reactions. The ability to selectively introduce and manipulate a halogen atom on the cyclopropane ring provides chemists with a fine level of control over the synthetic outcome.

Research Objectives and Scope of the Review

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound 1-(1-bromocyclopropyl)ethanone. The scope is strictly limited to the chemical synthesis, properties, and reactions of this specific molecule. This review will not delve into pharmacological or toxicological data.

The subsequent sections will explore the known synthetic routes to this compound, detail its physical and spectroscopic properties, and discuss its reactivity and applications as a synthetic intermediate. By focusing solely on this compound, this article aims to provide a detailed and scientifically rigorous resource for researchers in the field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWROPAHGVWQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502848 | |

| Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63141-08-2 | |

| Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 1 1 Bromocyclopropyl Ethanone

Nucleophilic Substitution Reactions at the Brominated Cyclopropyl (B3062369) Moiety

The presence of a bromine atom on the cyclopropyl ring of 1-(1-bromocyclopropyl)ethanone opens up avenues for various nucleophilic substitution reactions. These transformations are of significant interest as they allow for the introduction of a wide range of functional groups at a quaternary carbon center, which is a synthetically challenging task.

Formal Nucleophilic Substitution via Cyclopropene (B1174273) Intermediates

An alternative pathway for nucleophilic substitution on this compound involves the formation of a cyclopropene intermediate. This approach relies on the 1,2-dehydrobromination of the bromocyclopropane (B120050) derivative in the presence of a base and a nucleophile. The resulting cyclopropene, activated by the electron-withdrawing acetyl group, can then be attacked by a nucleophile.

This formal substitution has been demonstrated with various nucleophiles, including azoles. nih.gov The reaction of a bromocyclopropane with pyrrole (B145914) in the presence of a base can lead to the formation of the corresponding N-cyclopropyl pyrrole. nih.gov The diastereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the cyclopropane (B1198618) ring. nih.gov

Ring-Opening Reactions of Cyclopropyl Ketones

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions. These transformations are often catalyzed by metals or proceed under asymmetric conditions, providing access to a variety of acyclic structures.

Asymmetric Ring-Opening Methodologies

The development of asymmetric ring-opening reactions of cyclopropyl ketones is of great interest for the synthesis of enantioenriched molecules. Chiral Lewis acids and organocatalysts have been successfully employed to achieve high enantioselectivity in these transformations. umn.eduresearchgate.net

For instance, a chiral N,N'-dioxide-scandium(III) complex has been used to catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, affording chiral β-naphthol derivatives in high yields and enantioselectivities. umn.edu Similarly, the use of a Cy-TOX/Cu(II) catalyst has enabled the first catalytic enantioselective ring-opening reaction of donor-acceptor cyclopropanes with water. researchgate.net

Electrophilic and Radical Transformations

Beyond nucleophilic and ring-opening reactions, this compound can also participate in electrophilic and radical transformations, further highlighting its synthetic utility.

The presence of the ketone functionality can direct electrophilic attack to the α-carbon, although the reactivity of the C-Br bond and the cyclopropane ring itself under electrophilic conditions is a complex area. Acid-catalyzed bromination of ketones is a well-known reaction that proceeds via an enol intermediate. chemtube3d.comlibretexts.org In the case of this compound, the presence of the bromine atom might influence the regioselectivity of further electrophilic additions. Electrophilic cleavage of the cyclopropane ring can also occur under acidic conditions, typically leading to the attachment of the nucleophile to the most substituted carbon. umn.edu

Radical reactions of cyclopropyl ketones have gained significant attention. For example, visible-light photocatalysis can induce a formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, leading to the formation of highly substituted cyclopentane (B165970) ring systems. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then initiates the cycloaddition. Radical ring-opening reactions of cyclopropyl ketones, mediated by reagents like samarium(II) iodide, have also been extensively studied, providing access to a variety of linear and cyclic products. ucl.ac.uk The bromine atom in this compound could potentially serve as a handle for initiating radical reactions or influence the regioselectivity of subsequent bond formations.

Electrophilic Addition and Homohalocyclization of Cyclopropanes

While classic electrophilic additions are characteristic of alkenes and alkynes, the strained C-C bonds of a cyclopropane ring exhibit significant p-orbital character, allowing them to act as nucleophiles toward strong electrophiles. In the context of this compound, the interaction with an electrophile can lead to ring opening. However, a more specialized and relevant reaction class for related systems is homohalocyclization, an electrophilic bromine-induced cyclization of cyclopropanes. nih.govacs.org

This process is distinct from the typical 1,2-addition seen in alkenes. Instead, it involves a 1,3-addition across the cyclopropane ring. acs.orgacs.org The reaction is initiated by an electrophilic halogenating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). acs.org The mechanism is thought to proceed through the formation of a cyclic bromonium ion-like intermediate, also described as a brometanium ion, or a stabilized carbocation. acs.org For cyclopropanes bearing an aryl group, the stabilization of a benzylic carbocation is a key factor influencing the reaction's success. acs.org In the case of this compound, the acetyl group is electron-withdrawing, which would destabilize an adjacent carbocation, making the ring less susceptible to electrophilic attack compared to donor-substituted cyclopropanes.

The general mechanism for the homohalocyclization of a cyclopropane bearing a nucleophilic group is depicted below. This transformation results in the formation of a larger ring system with the incorporation of the halogen.

Table 1: Comparison of Electrophilic Addition in Alkenes vs. Cyclopropanes

| Feature | Electrophilic Addition to Alkenes | Homohalocyclization of Cyclopropanes |

| Unsaturated System | π-bond | Strained σ-bonds |

| Initial Attack | Attack of electrophile by the π-bond libretexts.org | Attack of electrophile by the C-C bond |

| Intermediate | Halonium ion or carbocation libretexts.orglibretexts.org | Cyclic bromonium ion or stabilized carbocation acs.org |

| Addition Pattern | 1,2-addition acs.org | 1,3-addition acs.org |

| Typical Product | Vicinal dihalide or halohydrin libretexts.org | Ring-enlarged or cyclized product acs.org |

Radical Pathways in Bromination and Cyclopropane Functionalization

Radical reactions offer an alternative pathway for the functionalization of alkanes and their derivatives, often with selectivities distinct from ionic reactions. youtube.com Radical halogenation, particularly bromination, is highly selective for the most substituted carbon atom that can form the most stable radical intermediate (tertiary > secondary > primary). youtube.comyoutube.comyoutube.com

For this compound, radical abstraction of a hydrogen atom from the cyclopropane ring is unlikely due to the strength of cyclopropyl C-H bonds. A more plausible radical pathway involves the cleavage of the strained cyclopropane ring. Vinylcyclopropanes, for instance, are known to undergo radical-mediated ring-opening reactions. nih.gov A radical initiator can trigger the addition of a radical species to the vinyl group, which is followed by β-scission of the cyclopropane ring to relieve strain, forming a more stable open-chain radical. nih.gov

In a hypothetical scenario for this compound, a radical could be generated at the C1 position through homolytic cleavage of the C-Br bond, initiated by light or a radical initiator. However, the stability of the resulting cyclopropyl radical is a critical factor. More likely, under conditions that promote single-electron transfer (SET), the compound could undergo ring opening. For example, the reaction of vinylcyclopropanes with a trifluoromethyl radical (CF₃•) leads to the formation of an alkyl radical, followed by ring fragmentation to a benzylic radical, which can then be trapped. nih.gov This suggests that radical-induced C-C bond cleavage is a key reactivity pathway for strained cyclopropane systems.

Table 2: Selectivity in Radical Halogenation

| Hydrogen Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) | Rationale |

| Primary (1°) | 1 | 1 | Least stable radical intermediate. |

| Secondary (2°) | 3.6 | 99 | More stable radical intermediate. youtube.com |

| Tertiary (3°) | 5 | 1600 | Most stable radical intermediate. youtube.com |

Data reflects the high selectivity of bromine radicals compared to chlorine radicals. youtube.com

Elimination Reactions

Elimination reactions provide a route to the formation of double bonds through the removal of two substituents. dalalinstitute.com The primary mechanisms are the E2 (bimolecular) and E1 (unimolecular) pathways. masterorganicchemistry.commasterorganicchemistry.com The operative mechanism depends on the substrate structure, the strength of the base, the nature of the leaving group, and the solvent. dalalinstitute.commasterorganicchemistry.com

For this compound, several elimination pathways can be envisioned.

E1 Mechanism : This two-step process involves the initial departure of the leaving group (Br⁻) to form a carbocation intermediate, followed by deprotonation by a weak base to form an alkene. masterorganicchemistry.comstackexchange.com The rate-determining step is the formation of the carbocation. masterorganicchemistry.com Given that a 1-acetylcyclopropyl cation would be highly unstable due to both ring strain and the electron-withdrawing nature of the ketone, the E1 pathway is highly unfavorable for this substrate.

E2 Mechanism : This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously, requiring an anti-periplanar arrangement of the proton and the leaving group. stackexchange.com In this compound, there are no hydrogens on the carbon bearing the bromine. Therefore, a standard β-elimination to form a cyclopropene is not possible. However, a strong base could potentially induce a more complex rearrangement or fragmentation. For example, deprotonation at the methyl group could form an enolate, which might trigger a subsequent ring-opening elimination.

E1cb Mechanism : This mechanism occurs with substrates that have an acidic proton and a poor leaving group. dalalinstitute.com It involves the formation of a carbanion (conjugate base) in the first step, followed by the departure of the leaving group. The acetyl group in this compound makes the methyl protons acidic, but the bromide is a good leaving group, making a standard E1cb pathway less likely than other possibilities.

A plausible elimination reaction for a related compound, trans-1-bromo-2-phenylcyclopentane, when treated with a strong base, proceeds via an E2 mechanism to give the less substituted (Hofmann) product due to the stereochemical requirement for an anti-periplanar arrangement, which is not available for the formation of the more substituted (Zaitsev) product. stackexchange.com

Table 3: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | Unimolecular, Rate = k[Substrate] masterorganicchemistry.com | Bimolecular, Rate = k[Substrate][Base] dalalinstitute.com |

| Base Requirement | Weak base is sufficient stackexchange.com | Strong base is required masterorganicchemistry.com |

| Intermediate | Carbocation masterorganicchemistry.com | None (concerted transition state) dalalinstitute.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry stackexchange.com |

| Favored by | Tertiary substrates, good leaving groups, ionizing solvents masterorganicchemistry.com | Primary/secondary substrates, strong/bulky bases |

Electrochemical Reactivity

Electrochemical methods offer a powerful tool for initiating redox reactions under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical behavior of cyclopropanes, particularly arylcyclopropanes, has been shown to involve C-C bond cleavage. nih.gov

Anodic oxidation of an arylcyclopropane generates a radical cation, which significantly weakens the adjacent C-C bond of the cyclopropane ring, leading to ring opening and the formation of a 1,3-radical cation. nih.gov This intermediate can then be trapped by nucleophiles present in the reaction medium. For example, the electrolysis of arylcyclopropanes in the presence of a fluoride (B91410) source like Et₃N·3HF leads to 1,3-difluorination products. nih.gov

For this compound, while it lacks the activating aryl group, its electrochemical behavior could be explored. The strained ring is susceptible to cleavage upon one-electron oxidation or reduction.

Anodic Oxidation : Oxidation at the anode could potentially lead to a ring-opened radical cation, which could be trapped by nucleophilic solvents or supporting electrolytes, resulting in 1,3-difunctionalized products.

Cathodic Reduction : Reduction at the cathode could involve the C-Br bond. The initial step would be the transfer of an electron to the C-Br antibonding orbital, leading to its cleavage and the formation of a cyclopropyl radical and a bromide ion. This radical could then be further reduced to an anion or participate in subsequent coupling or abstraction reactions. The electrochemical bromofunctionalization of alkenes and alkynes often proceeds via the in-situ generation of bromine from bromide salts, highlighting the accessibility of these redox processes. mdpi.com

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, coupling two different electrophiles in the presence of a reducing agent and a transition metal catalyst, typically nickel or palladium. acs.orgnih.gov This approach avoids the pre-formation of sensitive organometallic reagents.

This compound is an excellent candidate for such reactions, possessing an sp³-hybridized carbon-bromine bond that can serve as an electrophilic site. Nickel-catalyzed reductive cross-coupling reactions have been successfully employed to couple bromocyclopropane with aryl bromides, demonstrating the viability of the cyclopropyl bromide moiety as a coupling partner. nih.gov These reactions typically involve a Ni(0) catalyst that undergoes oxidative addition into the C-Br bond.

A proposed catalytic cycle for a nickel-catalyzed cross-electrophile coupling involving this compound and another electrophile (e.g., an aryl halide) would likely proceed as follows:

Reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a terminal reductant (e.g., zinc or manganese metal).

Oxidative addition of the more reactive electrophile (often the aryl halide) to the Ni(0) center to form an organonickel(II) intermediate.

A second oxidative addition or a single-electron transfer (SET) process involving this compound.

Reductive elimination from the resulting nickel complex to form the C-C bond and regenerate a lower-valent nickel species that re-enters the catalytic cycle. youtube.comchemrxiv.org

The synthesis of cyclopropanes from 1,3-dimesylates via a nickel-catalyzed cross-electrophile coupling further illustrates the utility of this approach for forming strained rings. escholarship.org

Strategic Applications of 1 1 Bromocyclopropyl Ethanone in Complex Molecule Synthesis

Building Blocks for Functionalized Cyclopropanes

The utility of 1-(1-bromocyclopropyl)ethanone as a foundational unit for creating more complex cyclopropane (B1198618) structures is an area ripe for exploration. The inherent strain of the cyclopropyl (B3062369) ring, combined with the presence of a reactive bromine atom and a ketone functional group, theoretically allows for a variety of chemical transformations.

Stereoselective Introduction of Chiral Centers

The development of methods for the stereoselective transformation of this compound would be a significant advancement in the synthesis of chiral cyclopropane-containing molecules. However, specific research detailing diastereoselective or enantioselective reactions involving this particular compound, such as additions to the carbonyl group or substitution of the bromine atom that result in the controlled formation of new stereocenters, is not prominently featured in the available literature.

Synthesis of Densely Substituted Cyclopropyl Derivatives

The synthesis of polysubstituted cyclopropanes is a key area of interest in medicinal and materials chemistry. While it is plausible that this compound could serve as a starting point for such molecules through sequential reactions at the bromine, the carbonyl group, and the alpha-carbon, detailed methodologies and the scope of such transformations are not well-documented.

Precursors for Ring-Opened Products

The strain within the cyclopropane ring makes it susceptible to ring-opening reactions, a property that can be exploited to generate acyclic structures with defined stereochemistry and functionality.

Access to γ-Halogenated Ketones and Amides

In theory, nucleophilic attack on the carbonyl carbon of this compound could induce a ring-opening to form γ-bromo ketones. Subsequent transformations could then yield corresponding amides and other derivatives. However, specific studies detailing these ring-opening reactions with various nucleophiles and the subsequent utility of the resulting γ-halogenated products are not readily found in the scientific literature.

Formation of Other Acyclic and Heterocyclic Structures

The potential for this compound to serve as a precursor for a wider array of acyclic and heterocyclic compounds through more complex reaction cascades is an intriguing possibility. Such pathways could involve rearrangements or multi-step sequences initiated by reactions at the existing functional groups. Nevertheless, concrete examples and dedicated studies on these transformations are not widely available.

Role in the Synthesis of Bioactive Molecules and Advanced Materials

The incorporation of the cyclopropyl motif is a known strategy in the design of bioactive molecules and advanced materials due to its unique conformational and electronic properties. While cyclopropane derivatives, in general, have found applications in these areas, the specific contribution and documented use of this compound as a key building block in the synthesis of named bioactive compounds or functional materials are not detailed in the accessible body of scientific research.

Advanced Characterization and Computational Studies of 1 1 Bromocyclopropyl Ethanone and Its Derivatives

X-ray Crystallography for Structural Determination

For 1-(1-Bromocyclopropyl)ethanone, a single-crystal X-ray diffraction study would be expected to confirm the key structural features:

The presence of the three-membered cyclopropyl (B3062369) ring.

The tetrahedral geometry around the sp³ hybridized carbons of the ring and the trigonal planar geometry of the carbonyl carbon.

The precise C-Br, C-C, and C=O bond lengths and the C-C-C bond angles within the strained ring.

Data from such an analysis would be crucial for understanding the steric and electronic effects of the bromo-cyclopropyl group. For instance, the C-Br bond length and the bond angles around the quaternary carbon would provide insight into the steric strain imposed by the bromine atom on the cyclopropyl ring. Intermolecular interactions in the crystal packing, such as weak hydrogen bonds or halogen bonds, could also be identified, providing a more complete picture of the compound's solid-state behavior.

Table 3: Representative Crystallographic Data for a Related Bromo-Ketone

| Parameter | Value |

| Compound | 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

This data illustrates the type of information obtained from an X-ray crystallographic study.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental findings, providing deep insights into reaction mechanisms, electronic structures, and molecular dynamics that can be difficult to probe experimentally.

Density Functional Theory (DFT) for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations can be employed to model various chemical processes.

For instance, in studying a potential reaction, DFT can be used to:

Optimize Geometries: Calculate the lowest energy structures of reactants, products, intermediates, and transition states.

Calculate Energies: Determine the relative energies of these species to map out the reaction energy profile. This allows for the calculation of activation barriers and reaction enthalpies, providing a theoretical basis for reaction feasibility and kinetics.

Analyze Electronic Structure: Investigate properties like molecular orbital distributions (HOMO/LUMO), charge distributions, and electrostatic potentials. This helps in understanding the nucleophilic and electrophilic sites within the molecule, predicting its reactivity towards various reagents.

Studies on related aryl cyclopropyl ketones have utilized DFT to understand their participation in photocatalytic [3+2] cycloadditions, where the calculations helped rationalize the observed stereoselectivity and reaction pathways involving ring-opened radical anion intermediates. nih.gov Similar DFT approaches could be applied to model the behavior of this compound in various thermal or photochemical reactions.

Studies on Potential Energy Surfaces and Photodissociation Dynamics

The photochemistry of cyclopropyl ketones is a rich field of study due to the potential for ring-opening reactions. Computational studies on potential energy surfaces (PES) are vital for understanding these complex processes. aip.org A PES maps the potential energy of a system as a function of its atomic coordinates, providing a theoretical landscape for chemical reactions.

For this compound, UV excitation could promote the molecule to an excited electronic state. The subsequent dynamics on the excited-state PES could lead to several outcomes, including:

α-Cleavage: Homolytic cleavage of the C-C bond between the carbonyl and the cyclopropyl ring or the C-CO bond of the acetyl group.

Ring-Opening: Isomerization of the cyclopropyl ring to an allyl radical, a common pathway observed in the photodissociation of other cyclopropyl ketones like dicyclopropyl ketone. aip.orgcreighton.edu

C-Br Bond Cleavage: Dissociation of the bromine atom.

Computational studies, often combining electronic structure calculations with dynamics simulations, can trace the trajectories of the atoms following photoexcitation. acs.org This allows for the prediction of product branching ratios and the distribution of energy (translational, vibrational, rotational) among the fragments. Such studies on dicyclopropyl ketone have shown that isomerization to form an allyl radical is a key step in its photodissociation, a mechanism that could be highly relevant for this compound. creighton.edu

Future Directions and Emerging Research Avenues for 1 1 Bromocyclopropyl Ethanone Chemistry

Development of Novel Stereoselective and Enantioselective Methodologies

A primary focus of future research lies in controlling the absolute and relative stereochemistry during reactions of 1-(1-bromocyclopropyl)ethanone and its derivatives. The development of stereoselective methods is crucial for synthesizing enantiopure compounds, which is of paramount importance in pharmaceutical and materials science.

Recent progress in the broader field of cyclopropyl (B3062369) ketone chemistry points toward promising avenues. For instance, asymmetric photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, enabling the enantiocontrolled synthesis of densely substituted cyclopentanes. nih.gov This dual-catalyst strategy, which combines a chiral Lewis acid with a photoredox catalyst, allows for the creation of complex ring systems that are otherwise difficult to access. nih.gov The mechanism involves the photoreduction of a Lewis acid-activated ketone to form a ring-opened radical anion, which then engages with various alkene partners. nih.gov Adapting such photocatalytic methods to bromo-substituted cyclopropanes like this compound could provide a powerful tool for generating chiral cyclopentane (B165970) derivatives.

Furthermore, efficient diastereoselective methods for the formal nucleophilic substitution of bromocyclopropanes have been reported. These reactions proceed through a base-assisted dehydrohalogenation to form a reactive cyclopropene (B1174273) intermediate, which then undergoes a highly diastereoselective nucleophilic addition. mdpi.com Extending this methodology to create enantiomerically enriched cyclopropanes is a key area for future exploration. mdpi.com

Exploration of Catalytic Asymmetric Transformations

The exploration of chiral catalysts that can induce high levels of enantioselectivity in reactions involving the cyclopropyl ketone motif is a burgeoning field. Chiral Lewis acids, in particular, have shown significant promise.

A notable advancement is the use of chiral N,N′-dioxide–scandium(III) complexes as catalysts. These systems have been successfully employed in the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles. For example, a catalytic asymmetric ring-opening reaction with β-naphthols has been achieved, providing chiral β-naphthol derivatives in high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). rsc.org Similarly, these scandium(III) catalysts have enabled a concise ring-opening/cyclization/thio-Michael cascade reaction between cyclopropyl ketones and 2-aminothiophenol (B119425) to produce chiral benzothiazole (B30560) derivatives. rsc.orgresearchgate.net The success of this catalyst system in kinetic resolutions and asymmetric cascade reactions highlights its potential for broader application with substrates like this compound. rsc.orgresearchgate.net

The development of such catalytic systems is advantageous as it allows for the use of small amounts of a chiral catalyst to generate large quantities of enantiomerically enriched products, aligning with the principles of efficient and sustainable chemistry.

Integration into Flow Chemistry and Sustainable Synthesis

The integration of synthetic routes involving cyclopropyl ketones into continuous flow processes represents a significant step towards more sustainable and efficient chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, reduced reaction times, and higher productivity. researchgate.netrsc.org

A two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has recently been developed. This process involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by their reaction with amines to trigger a ring contraction. rsc.orgrsc.org This telescoped process eliminates the need for intermediate purification and dramatically shortens reaction times from 48 hours in batch to just 30 minutes in flow. rsc.org Applying this concept to the derivatives of this compound could streamline the production of valuable aminocyclopropane building blocks.

Moreover, immobilized catalysts are being designed for use in continuous-flow cyclopropanation reactions. chemistryviews.org For example, a diarylprolinol catalyst attached to a polystyrene resin has been used in a flow setup to perform enantioselective cyclopropanations for over 48 hours without loss of activity, reducing byproducts compared to batch processes. chemistryviews.org Such strategies could be adapted for the synthesis or transformation of this compound, enhancing the sustainability and scalability of its chemistry.

Expansion of Synthetic Utility towards New Chemical Entities

The strained ring of this compound makes it a versatile building block for constructing more complex molecular architectures through ring-opening, ring-expansion, and cross-coupling reactions. A key future direction is to harness this reactivity to synthesize novel chemical entities with potential biological or material applications.

One powerful strategy is the ring expansion of cyclopropyl ketones to form larger ring systems. For example, a stereoconvergent direct ring expansion to produce polysubstituted cyclopentanones has been reported, promoted by acids like TfOH or BF₃·Et₂O. nih.gov Another approach involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to afford 2,3,4-trisubstituted pyrroles, which are important heterocyclic scaffolds in medicinal chemistry. organic-chemistry.org

Furthermore, transition metal catalysis can unlock new pathways for difunctionalization. A nickel-catalyzed cross-coupling reaction has been developed that combines the ring-opening of cyclopropyl ketones with the addition of an organozinc reagent and trapping with chlorotrimethylsilane. nih.gov This method provides access to γ-substituted silyl (B83357) enol ethers, which are valuable precursors for complex molecules like prostaglandin (B15479496) D1. nih.gov The cleavage of cyclopropyl ketones has also been used to access steroid-like frameworks, such as D-homo- and abeo-pregnanes. rsc.org Applying these advanced ring-opening and coupling strategies to this compound could significantly expand its synthetic utility, enabling the construction of diverse and valuable molecular scaffolds.

Advanced Theoretical and Spectroscopic Probes for Reaction Dynamics

A deeper, quantitative understanding of the reaction mechanisms, transition states, and intermediates involved in the chemistry of this compound is essential for rational reaction design. Advanced computational chemistry, particularly Density Functional Theory (DFT), and modern spectroscopic techniques are becoming indispensable tools in this pursuit.

DFT studies have provided crucial insights into the ring-opening reactions of cyclopropyl ketones. For example, computational analyses have been used to investigate the mechanisms of phosphine-catalyzed and DABCO-catalyzed rearrangements, elucidating the operative pathways (e.g., Sₙ2 vs. Sₙ2′) and the factors controlling chemoselectivity. nih.govrsc.org These studies can compute reaction profiles, analyze activation barriers, and probe the electronic structure of intermediates. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-Bromocyclopropyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclopropanation of a pre-functionalized ketone or bromination of a cyclopropyl precursor. A common strategy is the use of brominating agents like ammonium bromide (NH₄Br) with oxidizing agents (e.g., Oxone) to introduce bromine at the cyclopropyl position . For example:

- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using a ketone precursor and a carbene source.

- Step 2: Bromination under controlled conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions like ring-opening .

Optimization Tips: - Monitor reaction progress via TLC or GC-MS.

- Adjust stoichiometry of brominating agents to avoid over-halogenation.

- Use anhydrous solvents (e.g., DCM) to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify cyclopropyl protons (δ 1.2–2.0 ppm, split into multiplets due to ring strain) and the acetyl group (δ 2.1–2.3 ppm for CH₃, δ 200–210 ppm for carbonyl carbon) .

- IR Spectroscopy: Confirm the ketone group (C=O stretch at ~1700–1750 cm⁻¹) and absence of OH/NH stretches.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₇BrO: calc. 177.9704) .

- X-ray Crystallography: Resolve stereochemical uncertainties in cyclopropane geometry .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom on the strained cyclopropane ring enhances electrophilicity, making it susceptible to SN2 reactions. However, steric hindrance from the cyclopropane ring may slow kinetics.

- Experimental Design:

- Compare reaction rates with non-cyclopropane analogs (e.g., bromoacetone) using nucleophiles like NaI in acetone.

- Track byproducts (e.g., ring-opened products) via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of cyclopropane ring-opening reactions involving this compound?

Methodological Answer: Ring-opening follows a combination of electronic and steric effects:

- Electronic Factors: The electron-withdrawing acetyl group increases ring strain, favoring transannular C-Br bond cleavage.

- Steric Factors: Bulky nucleophiles attack the less hindered face of the cyclopropane.

Experimental Validation: - Use deuterated analogs to track regioselectivity via isotopic labeling.

- Perform DFT calculations to model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

Methodological Answer:

- QSAR Models: Predict biodegradability and toxicity using software like EPI Suite. Input parameters include logP (estimated at ~2.1) and topological polar surface area (TPSA: ~17 Ų) .

- Molecular Dynamics Simulations: Model interactions with biological targets (e.g., enzymes) to assess bioaccumulation risks .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies often arise from:

- Catalyst Purity: Use ICP-MS to verify Pd/Cu content in catalysts.

- Oxygen Sensitivity: Conduct reactions under strict inert conditions (glovebox).

- Data Normalization: Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for losses .

Case Study: Reproduce Suzuki-Miyaura couplings with controlled Pd(PPh₃)₄ loading (1–5 mol%) and track byproducts via LC-MS .

Safety and Handling

- Storage: Store at 2–8°C in amber vials under argon to prevent photodegradation and moisture absorption .

- Waste Disposal: Neutralize brominated byproducts with NaHCO₃ before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.